3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(18-13-16(20)8-11-21-12-9-16)17-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,20H,4,7-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNMSSGCFYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea typically involves the reaction of 4-hydroxyoxane with a suitable phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its antiproliferative properties, particularly against various cancer cell lines.
Case Studies
-
Anticancer Activity
- A study synthesized a series of urea derivatives similar to 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea and evaluated their antiproliferative effects against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds showed promising results with significant growth inhibition in melanoma and renal cancer cell lines, indicating potential as anticancer agents .
- Mechanism of Action
Enzyme Inhibition
Research has shown that derivatives of urea compounds can act as inhibitors for various enzymes, including urease.
Urease Inhibition Studies
- Compounds structurally related to this compound have been tested for urease inhibition. Urease is implicated in several health issues, including kidney stone formation and peptic ulcers. The studies indicated that certain substitutions on the phenyl ring significantly enhance urease inhibitory activity, making these compounds valuable in pharmaceutical chemistry .
Materials Science Applications
The structural characteristics of this compound suggest potential applications in materials science.
Potential Uses
- Polymer Development: The compound's unique properties could be utilized in developing new polymers with specific mechanical or electronic characteristics.
- Catalysis: It may serve as an intermediate in synthesizing more complex molecules or as a catalyst in chemical reactions due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The hydroxyoxane ring and phenylpropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided includes benzamide derivatives (compounds 13–17) with structural parallels in aromatic and alkyl-ether substituents.
Key Structural and Functional Differences
Research Findings and Implications
This could enhance solubility but reduce blood-brain barrier penetration .
Metabolic Stability : The 3-phenylpropyl chain in the target compound may improve metabolic stability relative to compounds with allyl ethers (e.g., compound 14), which are prone to oxidative degradation .
Ether vs. Hydroxyoxane: The hydroxyoxane substituent in the target compound offers a rigid, polar scaffold distinct from the flexible alkyl ethers in compounds 15–17, possibly influencing target selectivity .
Critical Analysis of Functional Group Contributions
- Urea vs. Benzamide: The urea core (NHCONH) in the target compound provides two hydrogen-bond donors, whereas benzamides (CONH) have one. This difference may affect binding affinity in enzyme inhibition or receptor modulation.
- 4-Hydroxyoxane vs.
Biological Activity
Introduction
3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a hydroxyoxane ring and a phenylpropyl moiety linked through a urea functional group. Its molecular formula is , and it possesses distinct electronic properties due to the presence of the hydroxyoxane and phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N2O3 |
| Molecular Weight | 280.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes or receptors. The hydroxyoxane ring may enhance binding affinity, while the urea linkage could stabilize these interactions.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing various physiological responses.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may protect cells from oxidative stress.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit antitumor properties. For instance, hydroxylated chloroethylnitrosoureas have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a potential for this compound in cancer therapy .
Case Studies
A study examining related urea derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The effectiveness of these compounds was attributed to their ability to form DNA cross-links, which are crucial for their antitumor activity .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Potential inhibition |
Comparative Analysis with Similar Compounds
Comparative studies with structurally analogous compounds have highlighted the unique biological profile of this compound. For example, compounds with different substituents on the phenyl ring demonstrated varying levels of cytotoxicity and metabolic stability.
Table 3: Comparison with Analogous Compounds
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|
| 1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 12 µM | DNA cross-linking |
| 1-(3-hydroxy-1-phenylpropyl)-3-[4-pyrazol]urea | 20 µM | Enzyme inhibition |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, coupling a substituted isocyanate with an amine precursor in polar aprotic solvents (e.g., DMF or dichloromethane) under reflux conditions . Optimization includes controlling temperature (e.g., 60–80°C), using catalysts like triethylamine, and purifying via column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related urea derivatives . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C spectra to confirm substituent integration and absence of impurities) . Mass spectrometry (ESI-TOF) provides accurate molecular weight confirmation .
Q. What are the key factors affecting the compound’s stability under different storage conditions?
- Methodology : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS. Hydrolysis of the urea moiety is a critical degradation pathway, requiring inert storage (argon atmosphere) and desiccants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?
- Methodology : Modify substituents on the hydroxyoxane and phenylpropyl groups systematically. For example, replace the hydroxyl group with methoxy or halogens to assess hydrogen-bonding effects. Test derivatives in in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ determination). A related urea derivative showed anti-tumor activity by inhibiting aminopeptidase N, suggesting similar assays could be applied .
Q. What methodologies assess the compound’s environmental fate and biodegradation pathways?
- Methodology : Use OECD 301/307 guidelines for biodegradation studies in soil/water systems. Employ LC-MS/MS to track parent compound depletion and identify metabolites. Assess photodegradation under simulated sunlight (λ > 290 nm) and hydrolytic pathways at varying pH. Evidence from environmental fate studies of structurally similar compounds highlights the importance of hydroxyl group positioning in persistence .
Q. What experimental approaches determine the compound’s mechanism of action in cellular models?
- Methodology : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (SILAC) to identify dysregulated pathways. Use knockout cell lines (CRISPR-Cas9) to validate target engagement. For example, a urea analog’s anti-proliferative activity was linked to ROS modulation, suggesting ROS assays (DCFH-DA probe) and mitochondrial membrane potential analysis (JC-1 staining) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for cytotoxicity). Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions (serum concentration, oxygen levels) can alter results. For instance, a urea derivative showed varying IC₅₀ values due to assay endpoints (MTT vs. ATP luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
